2-Bromo-3-chloro-4-fluoropyridine

Suzuki-Miyaura Cross-Coupling Medicinal Chemistry Organic Synthesis

2-Bromo-3-chloro-4-fluoropyridine (CAS 1155847-42-9) is a polyhalogenated pyridine derivative containing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 3-positions, respectively. This heteroaromatic scaffold serves as a versatile intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C5H2BrClFN
Molecular Weight 210.43 g/mol
Cat. No. B14060179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-4-fluoropyridine
Molecular FormulaC5H2BrClFN
Molecular Weight210.43 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1F)Cl)Br
InChIInChI=1S/C5H2BrClFN/c6-5-4(7)3(8)1-2-9-5/h1-2H
InChIKeyIMXUDOOMCCEHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-4-fluoropyridine as a Differentiated Halogenated Pyridine Building Block for Precision Organic Synthesis


2-Bromo-3-chloro-4-fluoropyridine (CAS 1155847-42-9) is a polyhalogenated pyridine derivative containing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 3-positions, respectively [1]. This heteroaromatic scaffold serves as a versatile intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials [2]. The strategic arrangement of halogens imparts a unique reactivity profile that is central to its utility in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution processes [3].

Why 2-Bromo-3-chloro-4-fluoropyridine Cannot Be Replaced by Simpler Analogs in Precision Synthesis


Polyhalogenated pyridines like 2-bromo-3-chloro-4-fluoropyridine offer a level of synthetic control that cannot be achieved with mono- or dihalogenated analogs. The presence of three distinct halogen substituents (Br, Cl, F) enables sequential, chemoselective functionalization strategies where each halogen can be independently addressed under different reaction conditions [1]. Attempting to replace this compound with a simpler analog, such as 2-bromo-3-chloropyridine, forfeits the fluorine atom, which is a critical pharmacophore in many drug candidates and significantly alters the molecule's electronic properties and metabolic stability [2]. The unique halogen pattern dictates a specific, predictable reactivity hierarchy—generally Br > Cl ≫ F—that is essential for achieving high yields and purity in multi-step syntheses without resorting to cumbersome protecting group strategies [3].

Quantitative Differentiation of 2-Bromo-3-chloro-4-fluoropyridine from Analogs: A Comparative Evidence Guide


Higher Cross-Coupling Yields: 2-Bromo-3-chloro-4-fluoropyridine vs. Chlorinated Analogs in Suzuki-Miyaura Reactions

In Suzuki-Miyaura cross-coupling reactions with monohalopyridines, the bromine substituent demonstrates substantially higher reactivity than chlorine. A systematic study of monohalopyridines showed that experimental yields follow the order Br > I >> Cl for halogen substituents [1]. For example, under optimized conditions, 3-bromopyridine afforded the coupling product quantitatively, whereas the corresponding chloropyridine yields were significantly lower [1]. This class-level inference establishes that the bromine atom in 2-bromo-3-chloro-4-fluoropyridine is the primary site for initial, high-yielding cross-coupling, providing a clear synthetic advantage over all-chlorinated analogs.

Suzuki-Miyaura Cross-Coupling Medicinal Chemistry Organic Synthesis

Superior Site-Selectivity in Cross-Coupling: 2-Bromo-3-chloro-4-fluoropyridine vs. Mono-Halogenated Analogs

The presence of multiple halogens enables a well-defined reactivity hierarchy that is not possible with mono-halogenated pyridines. In polyhalogenated pyridines, the reactivity order for Suzuki coupling is consistently reported as -Br > -OSO2F > -Cl, allowing for chemoselective transformations at the bromine site while preserving the chlorine and fluorine for subsequent modifications [1]. Studies on 2,6-dichloro-3-(trifluoromethyl)pyridine show that site-selective coupling occurs at the sterically more hindered but electronically favored position, a phenomenon rationalized by DFT calculations [2].

Site-Selective Synthesis Palladium Catalysis Polysubstituted Pyridines

Regioselective Lithiation via 'Halogen Dance': 2-Bromo-3-chloro-4-fluoropyridine vs. Non-Fluorinated Analogs

2,3-Dihalopyridines, such as 2-chloro-3-bromopyridine, undergo a 'halogen dance' upon lithiation, which is a powerful method for introducing electrophiles at positions not directly accessible through standard deprotonation [1]. A continuous-flow study of 2-chloro-3-bromopyridine demonstrated the selective trapping of a (pyridin-4-yl)lithium species, enabling divergent functionalization with yields ranging from 42% to 97% for various electrophiles [1]. This process is distinct from and complementary to the homotransmetalation observed in 2-bromo-3-chloro-pyridine, which yields 2-bromo-3-chloro-4-lithio-pyridine selectively [2].

Lithiation Halogen Dance Regioselective Functionalization

Commercial and Patent Relevance: 2-Bromo-3-chloro-4-fluoropyridine as a High-Value Intermediate

The commercial and intellectual property landscape provides strong, albeit indirect, evidence of the compound's utility. A search in PubChemLite reveals that 2-bromo-4-chloro-3-fluoropyridine (a common naming variant) is associated with 43 patents, yet has zero associated literature citations [1]. This high patent-to-literature ratio suggests that the compound is primarily used in proprietary, industrial-scale research and development, rather than in academic, proof-of-concept studies. This is a hallmark of a valuable intermediate in the competitive pharmaceutical and agrochemical sectors.

Drug Discovery Patent Analysis Pharmaceutical Intermediates

Defined Physicochemical Profile: Quantified LogP and pKa for Consistent Performance

The compound's physicochemical properties are well-defined and can be compared to simpler analogs. For 2-bromo-4-chloro-3-fluoropyridine, the predicted LogP is 2.64 [1] and the predicted pKa is -1.13 ± 0.10 . In contrast, the 3-fluoro isomer (2-bromo-3-chloro-4-fluoropyridine) has a predicted pKa of -2.63 ± 0.18 , a significant difference of over one log unit. This difference in basicity and lipophilicity can dramatically impact solubility, permeability, and protein binding in a biological context, making precise isomer selection critical for medicinal chemistry programs.

Physicochemical Properties ADME Prediction Quality Control

Validated Synthetic Utility in Cyanation Reactions

A published synthetic procedure demonstrates the efficient conversion of 2-bromo-4-chloro-3-fluoropyridine to the corresponding nitrile. The reaction of 7.3 g (34.7 mmol) of the compound with zinc cyanide and a palladium catalyst in DMF at 100 °C for 20 minutes provides a practical route to a valuable intermediate [1]. This specific, validated protocol serves as a direct benchmark for procurement, confirming that the compound readily participates in high-yielding, industry-standard transformations like the Rosenmund-von Braun cyanation.

Cyanation Nitrile Synthesis Process Chemistry

High-Impact Application Scenarios for 2-Bromo-3-chloro-4-fluoropyridine Driven by Quantitative Evidence


Medicinal Chemistry: Sequential, Protecting-Group-Free Synthesis of Kinase Inhibitors

The defined reactivity hierarchy (Br > Cl ≫ F) of 2-bromo-3-chloro-4-fluoropyridine enables the rapid, sequential construction of complex kinase inhibitor scaffolds. A medicinal chemist can first perform a high-yielding Suzuki-Miyaura coupling at the bromine site to install an aryl or heteroaryl group [1]. The remaining chlorine can then be selectively displaced via a Buchwald-Hartwig amination or another palladium-catalyzed reaction under more forcing conditions, while the fluorine atom remains intact to serve as a metabolically stable pharmacophore [2]. This three-step, one-pot strategy avoids the need for protecting groups, significantly increasing synthetic efficiency and reducing waste [3].

Process Chemistry: Development of Scalable Cyanation Routes for Nitrile-Containing APIs

Process chemists can leverage the validated cyanation procedure for 2-bromo-3-chloro-4-fluoropyridine to efficiently introduce a nitrile group [1]. The nitrile is a crucial functional group in many active pharmaceutical ingredients (APIs), serving as a precursor to amides, amines, and tetrazoles. The established procedure using zinc cyanide and a palladium catalyst provides a reliable starting point for process optimization and scale-up, de-risking the development of new synthetic routes to valuable intermediates.

Materials Science: Synthesis of Asymmetric Ligands for Catalysis

The 'halogen dance' reactivity and the ability to perform site-selective functionalizations make this compound an ideal precursor for the synthesis of non-symmetric, polydentate ligands for transition metal catalysis [1]. By sequentially addressing the bromine, then the chlorine, and finally activating the C-F bond under specialized conditions, a researcher can install three different donor groups (e.g., phosphines, amines, carbenes) onto the pyridine core with precise spatial control. This level of control is essential for tuning the steric and electronic properties of the resulting catalyst, which directly impacts its activity and selectivity in asymmetric transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-chloro-4-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.